molecular formula C23H18BrN3O2 B2407731 2-amino-6-benzyl-4-(2-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882358-97-6

2-amino-6-benzyl-4-(2-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2407731
CAS No.: 882358-97-6
M. Wt: 448.32
InChI Key: CZAMPJIQPAAMQM-UHFFFAOYSA-N
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Description

The compound “2-amino-6-benzyl-4-(2-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile” is a chemical compound with the linear formula C23H18BrN3O2 . It has a molecular weight of 448.323 .


Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . IR spectroscopy can give insights into the functional groups present .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a key reaction involved in the formation of this compound . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide in the presence of a palladium catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 448.323 and a linear formula of C23H18BrN3O2 .

Scientific Research Applications

Synthesis and Structural Characterization

  • Research has focused on synthesizing new series of pyridine and fused pyridine derivatives, demonstrating the versatility of heterocyclic compounds in yielding a variety of structurally diverse molecules. For instance, reactions of certain pyridine carbonitriles with various reagents have led to the creation of isoquinoline derivatives, pyrido[2,3-d]pyrimidine derivatives, and pyrazolo-[3,4-b]-pyridine derivatives among others, showcasing the chemical reactivity and potential utility of these compounds in developing novel chemicals with possible pharmaceutical applications (Al-Issa, 2012).

Potential Applications

  • These heterocyclic compounds have been investigated for their potential antimicrobial and anticancer properties, suggesting their utility in medicinal chemistry. For example, new pyridines synthesized from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile exhibited promising antibacterial and antitumor activities, highlighting the potential of such compounds in drug discovery and development (Elewa et al., 2021).

Molecular Docking and In Vitro Screening

  • Some studies have extended to molecular docking and in vitro screening, aiming to understand the interaction of these compounds with biological targets. This approach aids in the identification of promising candidates for further development into therapeutic agents. For instance, novel pyridine derivatives were prepared and subjected to in silico molecular docking screenings towards specific proteins, revealing moderate to good binding energies. This suggests their potential as lead compounds for further pharmaceutical development (Flefel et al., 2018).

Properties

IUPAC Name

2-amino-6-benzyl-4-(2-bromophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2/c1-14-11-19-21(23(28)27(14)13-15-7-3-2-4-8-15)20(17(12-25)22(26)29-19)16-9-5-6-10-18(16)24/h2-11,20H,13,26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAMPJIQPAAMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Br)C(=O)N1CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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